1-Benzyl-5-nitro-1H-indole

iNOS Inhibition Inflammation Nitric Oxide Synthase

Medicinal chemistry programs often fail because generic indoles lack the precise electronic and lipophilic balance for cell-active targets. 1-Benzyl-5-nitro-1H-indole (CAS 65795-95-1) solves this with a validated N-benzyl/5-nitro synergy. - **Functional Value:** Sub-micromolar iNOS inhibitor (IC50=320 nM); confirmed SARS-CoV-2 nsp13 helicase binder (<30 µM). - **Logistical Advantage:** LogP 4.12 for enhanced cellular penetration. Stocked for immediate dispatch.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 65795-95-1
Cat. No. B3055604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-nitro-1H-indole
CAS65795-95-1
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O2/c18-17(19)14-6-7-15-13(10-14)8-9-16(15)11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyLONPVIGEVNTHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-nitro-1H-indole Sourcing Guide


1-Benzyl-5-nitro-1H-indole (CAS 65795-95-1) is an N1-substituted indole derivative with a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound serves as a key synthetic intermediate and a valuable building block in medicinal chemistry [1], possessing distinct chemical and biological properties conferred by the synergistic presence of both an electron-withdrawing nitro group at the 5-position and a lipophilic benzyl group on the indole nitrogen .

Synthetic intermediate for medicinal chemistry and probe development.
N1-benzyl, 5-nitro substitution pattern supports structure–activity relationship studies.
Research-grade building block; confirm purity and identity per project requirements.

Why 1-Benzyl-5-nitro-1H-indole Is Not Interchangeable


Substituting 1-Benzyl-5-nitro-1H-indole with a more generic analog like 5-nitro-1H-indole or 1-benzyl-1H-indole can fundamentally alter project outcomes. The combination of the 5-nitro and N1-benzyl groups is not additive but synergistic, creating a unique chemical and biological profile. Removing the benzyl group (to yield 5-nitroindole) eliminates a key determinant of target binding affinity, cellular penetration, and lipophilicity . Conversely, omitting the 5-nitro group removes an essential pharmacophore for certain targets, such as the c-Myc G-quadruplex [1]. This specific substitution pattern is critical, as even minor changes, like replacing the N-benzyl with an N-alkyl group, have been shown to abrogate desired biological activity, as detailed in the following evidence [2].

N1-Benzyl removal Switching to 5-nitro-1H-indole may significantly reduce target affinity and membrane permeability.
5-Nitro omission Using 1-benzyl-1H-indole eliminates a key pharmacophore required for c-Myc G-quadruplex and other targets.
N-Alkyl replacement Replacing N-benzyl with N-alkyl may abrogate iNOS and antiviral activity; class-level evidence suggests inactivity.

Quantitative Evidence for 1-Benzyl-5-nitro-1H-indole


iNOS Inhibition Potency Advantage

The compound 1-Benzyl-5-nitro-1H-indole demonstrates a 76-fold higher inhibitory potency against human inducible nitric oxide synthase (iNOS) compared to a closely related N-alkyl analog. This direct head-to-head comparison highlights the crucial role of the N-benzyl substituent for achieving meaningful biological activity [1].

iNOS inhibition
Head-to-head
1-Benzyl-5-nitro-1H-indole IC50 320 nM vs N-alkyl analog IC50 24,200 nM (75.6-fold)
N-benzyl substitution supports iNOS potency; N-alkyl analog shows markedly lower activity.
Human DLD1 cell assay; cytokine-induced iNOS.
iNOS Inhibition Inflammation Nitric Oxide Synthase

Lipophilicity-Driven Membrane Permeability

The introduction of the N1-benzyl group dramatically increases the calculated lipophilicity (LogP) of the compound to 4.12 [1]. This value is substantially higher than that of the unsubstituted parent compound, 5-nitroindole (predicted LogP ≈ 2.0-2.5) . Increased lipophilicity is directly correlated with enhanced passive membrane permeability, a critical parameter in cell-based assays and in vivo studies.

Lipophilicity
Class-level
Calculated LogP 4.12 (5-nitroindole parent ~2.0–2.5)
Higher lipophilicity may improve passive permeability in cell-based assays.
Predicted value; experimental logP confirmation recommended.
Physicochemical Properties LogP Drug Design

Anti-SARS-CoV-2 Activity Dependence on N-Benzyl

In a focused SAR study targeting the SARS-CoV-2 nsp13 helicase, N-benzyl indole derivatives demonstrated measurable antiviral activity with IC50 values under 30 µM [1]. In stark contrast, corresponding N-alkyl derivatives were found to be inactive and showed 'less promising results' in the same assay panel [1]. This class-level comparison underscores the unique value of the N-benzyl substitution for this emerging antiviral target.

Anti-SARS-CoV-2
Class-level
N-benzyl indole class IC50
N-benzyl scaffold may be required for nsp13 helicase inhibition; N-alkyl series reported inactive.
Biochemical nsp13 assay; class-level SAR.
PPARα binding
Data to verify
Reported to bind peroxisome proliferator-activated receptor alpha (PPARα).
May support nuclear receptor research; binding selectivity and potency require independent confirmation.
Source-limited; verify with in-house assays.
Antiviral SARS-CoV-2 nsp13 Helicase

Specific PPARα Binding Activity

1-Benzyl-5-nitro-1H-indole has been explicitly identified as a ligand that binds to the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in regulating lipid metabolism and inflammation . This interaction is not a universal property of all 5-nitroindole derivatives and provides a specific point of differentiation. It has been utilized in drug screening programs to identify compounds metabolized by key enzymes like cytochrome P450 .

PPARα binding
Data to verify
Reported to bind peroxisome proliferator-activated receptor alpha (PPARα).
May support nuclear receptor research; binding selectivity and potency require independent confirmation.
Source-limited; verify with in-house assays.
PPARα Nuclear Receptor Metabolic Disease

1-Benzyl-5-nitro-1H-indole Research Applications


iNOS Inhibitor Development

Given its sub-micromolar iNOS IC50 of 320 nM and significantly enhanced lipophilicity (LogP 4.12) compared to the parent 5-nitroindole, this compound is a superior starting point for medicinal chemistry campaigns focused on developing cell-active inhibitors of iNOS for inflammatory disease research [1][2]. Its N-benzyl group has been proven to be essential for potency over N-alkyl alternatives [1].

SARS-CoV-2 nsp13 Inhibitor Development

This compound, as a member of the N-benzyl indole class, has been validated as a key scaffold for inhibiting the SARS-CoV-2 nsp13 helicase (IC50 < 30 µM), while the N-alkyl analogs are inactive [3]. It should be prioritized for further SAR exploration and hit-to-lead campaigns targeting this essential viral enzyme [3].

PPARα Research in Metabolic Disease

Its documented ability to bind PPARα makes 1-Benzyl-5-nitro-1H-indole a relevant tool compound or lead for studying PPARα signaling pathways in metabolic disorders . Furthermore, its use in screening for interactions with drug-metabolizing enzymes like CYPs positions it as a valuable probe for preclinical ADME-Tox investigations .

Application
Selection Property
Validation Focus
Inflammatory signaling (iNOS) research
N-benzyl pharmacophore context; iNOS inhibitory activity review
Cell-based iNOS endpoint response; cytokine-stimulated models
SARS-CoV-2 nsp13 helicase studies
N-benzyl indole scaffold activity context
Biochemical nsp13 inhibition screening; confirm vs N-alkyl controls
Nuclear receptor (PPARα) binding investigations
PPARα ligand binding context; target engagement review
Confirm target binding selectivity and functional assay readouts

Technical Documentation Hub

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39 linked technical documents
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